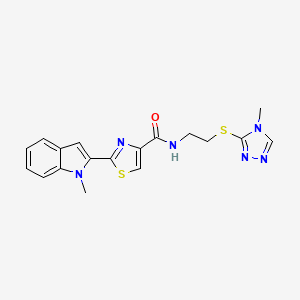![molecular formula C16H19NO3 B2368538 1-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]cyclohexan-1-ol CAS No. 890092-81-6](/img/structure/B2368538.png)
1-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]cyclohexan-1-ol is a chemical compound with the molecular formula C16H19NO3 and a molecular weight of 273.33 g/mol . This compound features an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. The presence of the methoxyphenyl group and the cyclohexanol moiety adds to its structural complexity and potential reactivity.
Preparation Methods
The synthesis of 1-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]cyclohexan-1-ol can be achieved through various synthetic routes. One efficient method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot reaction . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]cyclohexan-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroximinoyl chlorides and iodinated terminal alkynes . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reacting hydroximinoyl chlorides with iodinated terminal alkynes can yield iodoisoxazoles .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities . In the industry, it can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various biological targets, potentially affecting enzyme activity and signal transduction pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
1-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]cyclohexan-1-ol can be compared with other isoxazole derivatives, such as 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole These compounds share the isoxazole ring structure but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-19-13-7-5-12(6-8-13)14-11-15(20-17-14)16(18)9-3-2-4-10-16/h5-8,11,18H,2-4,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJDFBDWIZJCLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C3(CCCCC3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2368457.png)
![Methyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2368458.png)
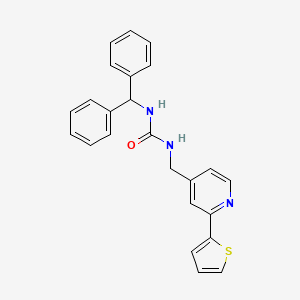
![4-(1,3,8,8-Tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B2368461.png)
![N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-3-carboxamide](/img/structure/B2368464.png)

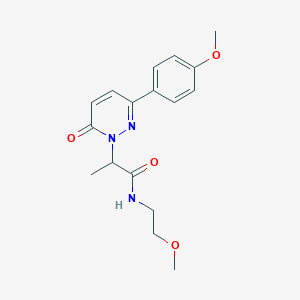
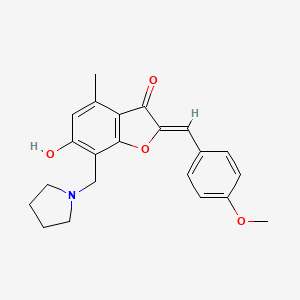
![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2368470.png)
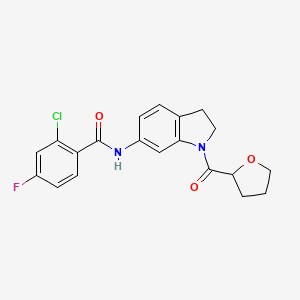
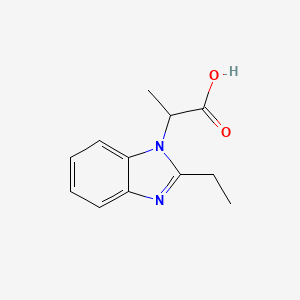
![4-[5-(Difluoromethyl)-1,2-thiazol-3-yl]benzoic acid](/img/structure/B2368475.png)
![1-isopropyl-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2368476.png)
